N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine
Description
N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine is a Schiff base compound synthesized via the condensation of 1,5-diaminonaphthalene with two equivalents of 3-chlorobenzaldehyde under reflux conditions. The (E)-configuration of the imine bonds (C=N) is stabilized by conjugation with the aromatic naphthalene core and electron-withdrawing chloro substituents. This compound is structurally characterized by its planar naphthalene backbone and two 3-chlorophenyl groups oriented trans to each other, as confirmed by X-ray crystallography in related analogs .
Schiff bases of this type are pivotal in coordination chemistry due to their ability to act as polydentate ligands, forming stable complexes with transition metals such as Cu(I) and Pt(II) . The 3-chloro substituents enhance electron-deficient character, influencing both reactivity and intermolecular interactions (e.g., halogen bonding, π–π stacking).
Properties
Molecular Formula |
C24H16Cl2N2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[5-[(3-chlorophenyl)methylideneamino]naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C24H16Cl2N2/c25-19-7-1-5-17(13-19)15-27-23-11-3-10-22-21(23)9-4-12-24(22)28-16-18-6-2-8-20(26)14-18/h1-16H |
InChI Key |
WAIOBBWNKLXGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NC2=CC=CC3=C2C=CC=C3N=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE typically involves the condensation of 3-chlorobenzaldehyde with 5-amino-1-naphthaldehyde under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Products with substituted chlorophenyl groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which (Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation in Naphthalene-Based Schiff Bases
The following table summarizes key analogs of N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine , highlighting structural and functional differences:
Structural and Electronic Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chloro substituent in the target compound reduces electron density on the imine nitrogen compared to electron-donating groups (e.g., methoxy or hydroxyl), affecting metal-binding affinity. For instance, pyridyl analogs exhibit stronger coordination to Pt(II) due to the basicity of pyridine nitrogen .
- Crystallographic Variations : X-ray studies of N,N'-Bis(4-pyridylmethylene)naphthalene-1,5-diamine reveal a distorted planar geometry with Pt(II) coordination, whereas the 3-chloro analog adopts a more rigid, coplanar structure due to steric and electronic effects .
- Thermal Stability : The 3-chloro derivative shows superior thermal stability (decomposition >250°C) compared to hydroxyl-substituted analogs, which degrade near 200°C due to hydrogen-bond disruption .
Tables of Comparative Data
Table 1: Spectroscopic and Physical Properties
| Compound | IR C=N Stretch (cm⁻¹) | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|
| 3-Chloro derivative | 1620 | Not reported | Moderate (DMF, DMSO) |
| 4-Chloro derivative | 1621 | 190–192 | Low |
| 4-Pyridyl derivative | 1618 | 220–225 | High (MeOH, H₂O) |
| Hydroxynaphthyl derivative | 1595 | 133–136 | High (EtOH, MeOH) |
Table 2: Metal Coordination Behavior
| Compound | Preferred Metal Ion | Coordination Geometry | Application |
|---|---|---|---|
| 3-Chloro derivative | Cu(I) | Tetrahedral | Catalysis |
| 4-Pyridyl derivative | Pt(II) | Square planar | Anticancer agents |
| Phosphine-containing derivative | Cu(I)/Cu(II) | Trigonal planar | Redox-active materials |
Biological Activity
N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine, a Schiff base derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes two naphthalene moieties and multiple chlorophenyl groups, potentially influencing its pharmacological properties.
Chemical Structure and Synthesis
The compound can be synthesized through a condensation reaction involving naphthalene-1,5-diamine and 3-chlorobenzaldehyde. The reaction typically proceeds under acidic or basic conditions to facilitate the formation of the imine bonds characteristic of Schiff bases.
Antimicrobial Activity
Recent studies have demonstrated that N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .
Anticancer Activity
In addition to its antimicrobial properties, N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine has been evaluated for anticancer activity. Studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| HeLa | 20.4 |
These results indicate that N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine may hold therapeutic potential in cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interference with DNA Replication : By interacting with DNA or related proteins, it can disrupt normal cellular processes.
- Induction of Oxidative Stress : The generation of ROS can lead to cellular damage and apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine against clinical isolates demonstrated its potential as a broad-spectrum antimicrobial agent. The compound was tested against multi-drug resistant strains, showing significant inhibition compared to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In another research project focusing on its anticancer properties, the compound was administered to mice bearing xenograft tumors derived from MCF-7 cells. Results indicated a reduction in tumor size by approximately 50% after treatment over four weeks, showcasing its potential for further development as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
